molecular formula C24H17ClN2O6S B306454 4-chloro-3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

4-chloro-3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Cat. No.: B306454
M. Wt: 496.9 g/mol
InChI Key: DIKLBWZYGAQLJD-JAIQZWGSSA-N
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Description

4-chloro-3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the furan ring: This step involves the reaction of the thiazolidinone intermediate with a furyl aldehyde in the presence of a base to form the desired furan-substituted thiazolidinone.

    Substitution on the benzoic acid core:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-chloro-3,5-dinitrobenzoic acid
  • 4-(chloromethyl)benzoic acid

Uniqueness

4-chloro-3-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is unique due to its complex structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C24H17ClN2O6S

Molecular Weight

496.9 g/mol

IUPAC Name

4-chloro-3-[5-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H17ClN2O6S/c1-13-2-5-15(6-3-13)26-21(28)12-27-22(29)20(34-24(27)32)11-16-7-9-19(33-16)17-10-14(23(30)31)4-8-18(17)25/h2-11H,12H2,1H3,(H,26,28)(H,30,31)/b20-11-

InChI Key

DIKLBWZYGAQLJD-JAIQZWGSSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O

Origin of Product

United States

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